4-Chloro-N-(methyl-d3)pyridine-2-carboxamide
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Overview
Description
“4-Chloro-N-(methyl-d3)pyridine-2-carboxamide” is a chemical compound with the molecular formula C7H4D3ClN2O and a molecular weight of 173.61 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Chloro-N-(methyl-d3)pyridine-2-carboxamide” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2-position with a carboxamide group and at the 4-position with a chlorine atom. The nitrogen of the carboxamide group is further substituted with a methyl-d3 group .Physical And Chemical Properties Analysis
“4-Chloro-N-(methyl-d3)pyridine-2-carboxamide” is a solid compound . It is soluble in chloroform and ethyl acetate .Scientific Research Applications
Stereochemistry in Pharmacological Profiles
- Research into the stereochemistry of phenylpiracetam and its methyl derivative emphasizes the significance of stereochemical configuration on the pharmacological profiles of pyridine analogs. Enantiomerically pure derivatives have been shown to offer pharmacological advantages, indicating the importance of stereochemical considerations in drug design and substance purification (G. Veinberg et al., 2015).
Xylan Derivatives for Biopolymer Applications
- Chemical modification of xylan into biopolymer ethers and esters reveals how functional group variations and substitution patterns can create materials with specific properties. This includes potential drug delivery applications, demonstrating the versatility of chemical modifications in developing new materials from biological polymers (K. Petzold-Welcke et al., 2014).
Synthesis and Biological Activity of Pyranopyrimidine Derivatives
- A review on the synthesis and application of hybrid catalysts for developing 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the broad synthetic and biological applicability of pyridine derivatives. These compounds are key precursors in medicinal and pharmaceutical industries, showcasing the diverse synthetic routes and biological activities of pyridine-based scaffolds (Mehul P. Parmar et al., 2023).
Antitubercular Activity of Pyridine Derivatives
- The modification of isoniazid structure with pyridine-4-yl derivatives evaluated for anti-tubercular activity demonstrates the medicinal importance of pyridine derivatives in developing new leads for anti-TB compounds. This showcases the role of pyridine frameworks in enhancing the efficacy of pharmaceutical compounds (M. Asif, 2014).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(trideuteriomethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVBBMZMEKXUTR-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.